molecular formula C17H15FN2OS B2894868 3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 946294-64-0

3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2894868
CAS RN: 946294-64-0
M. Wt: 314.38
InChI Key: OOXGMAHIANFIIA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a fluorophenyl group, a methanobenzo[g][1,3,5]oxadiazocine ring, and a thione group . These groups are common in many pharmaceuticals and materials due to their diverse chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For example, the fluorophenyl group might undergo electrophilic aromatic substitution, while the oxadiazocine ring might participate in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, affecting its solubility and stability .

Scientific Research Applications

Radioligand in PET Scans

Compounds with fluorophenyl groups have been used as radioligands in Positron Emission Tomography (PET) scans. The fluorine atom can be radioactively labeled, allowing for the visualization of various biological processes .

Opioid Receptor Research

The presence of a fluorophenyl group is common in molecules that interact with opioid receptors. This compound could potentially be used to study opioid receptor activity and develop new analgesics .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it might interact with biological targets such as proteins or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would need to be assessed through toxicological studies. These might include tests for acute toxicity, mutagenicity, and ecotoxicity .

Future Directions

Future research could focus on exploring the potential applications of this compound. For example, it could be investigated for its potential use in pharmaceuticals, materials science, or as a synthetic intermediate .

properties

IUPAC Name

10-(2-fluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c1-17-10-13(11-6-2-5-9-15(11)21-17)19-16(22)20(17)14-8-4-3-7-12(14)18/h2-9,13H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXGMAHIANFIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=S)N2C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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